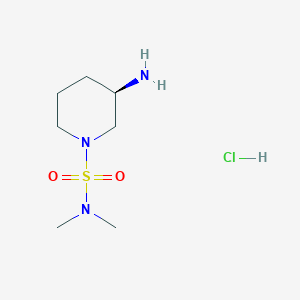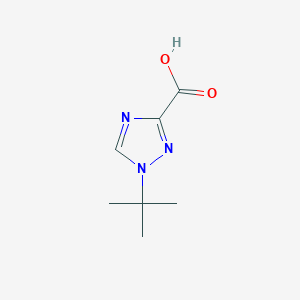
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride
Descripción general
Descripción
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a chemical compound with the empirical formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . It is commonly used in research and pharmaceutical applications . The compound’s structure features a piperazine ring substituted with a trifluoromethyl group at the 3-position and a benzyl group at the N-position.
Aplicaciones Científicas De Investigación
Molecular Research
This compound, with the CAS Number 510725-35-6 and a molecular weight of 280.72 , is often used in molecular research. Its interaction with target receptors provides insights into the molecular mechanisms underlying cellular signaling and communication .
Neurotransmitter Studies
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is utilized to investigate the role of specific receptors and their involvement in various physiological and pathological conditions . It’s particularly useful in studying the serotonin system.
Drug Synergism
When used in combination with 1-benzylpiperazine, this compound increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . This synergism can be useful in understanding how different drugs interact in the body.
Seizure Induction
Drug-drug synergism involving 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride may induce seizures . This can be useful in studying the mechanisms of seizure induction and potential treatments.
Thermoregulation Studies
This compound has been found to alter thermoregulation . This makes it useful in studying how the body regulates its temperature and the effects of various substances on this process.
Cardiovascular Research
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride has weak effects on the cardiovascular system . This can be useful in studying the effects of various substances on heart rate and blood pressure.
Mecanismo De Acción
Target of Action
The primary target of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is the central nervous system . It acts as a stimulant, with a potency of around 10% of d-amphetamine . It selectively promotes the release of serotonin .
Mode of Action
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Biochemical Pathways
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride affects the serotonin and dopamine pathways . It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The pharmacokinetics of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride involve its metabolism by cytochrome P450, possibly involving the CYP2D6 iso-enzyme, and catechol-O-methyl-transferase (COMT) . These enzymes play a crucial role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride’s action include rate-depressant effects, prevention of isolation-induced behavioral deficit, anxiolytic effects at high doses, anti-aggressive effects, locomotor inhibition, hyperthermia, respiratory depression, interference with the circadian system, and hypophagia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride. For example, the compound’s action may be influenced by the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA . Additionally, the compound’s stability may be affected by storage conditions .
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKACNFIJZZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















